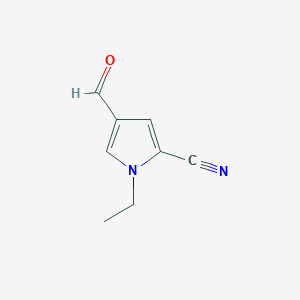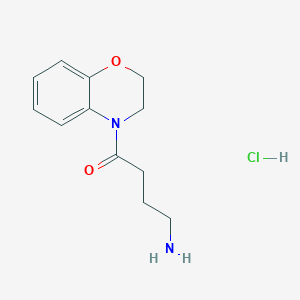
2-((tert-Butoxycarbonyl)amino)-2-(1-(trifluoromethyl)cyclopropyl)acetic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(1-(trifluoromethyl)cyclopropyl)acetic acid, also known as TBTCA, is an organic compound that is used in the synthesis of pharmaceuticals and other compounds. TBTCA is a versatile reagent that can be used in a variety of reactions and has been used in the synthesis of many different compounds. The compound is also used in the synthesis of peptides, proteins, and other bioactive compounds.
Scientific Research Applications
Synthesis and Polymerization
Facile Synthesis of Cyclopropane Analogues : Enantiomerically pure cyclopropane analogues of phenylalanine have been synthesized through highly efficient resolution processes. The cyclopropanation process demonstrates complete stereoselectivity, showcasing the potential for producing optically pure compounds on a multigram scale (Jiménez et al., 2001).
Amino Acid-Based Polyacetylenes : Novel amino acid-derived acetylene monomers have been synthesized, leading to polymers with unique properties. These polymers exhibit significant chiroptical properties, suggesting their potential in developing new materials with specific optical activities (Gao et al., 2003).
Copolymerization and Chiral Properties : The copolymerization of amino acid-based acetylenes has been explored, revealing chiral amplification in the polymers' optical properties. This study underscores the importance of monomer composition in influencing the chiroptical properties of copolymers (Gao et al., 2003).
Chemical Modification Techniques
Selective Deprotection : A method for the selective removal of the tert-butoxycarbonyl group has been developed, enhancing the selectivity of deprotection processes in the presence of other protective groups. This approach is crucial for the stepwise synthesis of complex molecules (Bodanszky & Bodanszky, 2009).
Palladium-Catalyzed Carbonylation : The palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides has been detailed, offering a pathway to fluorinated alpha-amino acids. This method highlights the efficiency of using palladium catalysis for introducing tert-butoxycarbonyl groups (Amii et al., 2000).
Eco-Friendly Protocols for Amino Group Protection : An environmentally friendly, catalyst-free method for the protection of amines and amino acids has been developed. This method, which uses microwave assistance and operates in water, represents a significant advancement in green chemistry (Nardi et al., 2015).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4-5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCPATAWOPVBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705325 | |
| Record name | [(tert-Butoxycarbonyl)amino][1-(trifluoromethyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(1-(trifluoromethyl)cyclopropyl)acetic acid | |
CAS RN |
1098188-08-9 | |
| Record name | [(tert-Butoxycarbonyl)amino][1-(trifluoromethyl)cyclopropyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)



![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)




